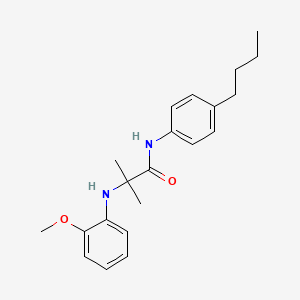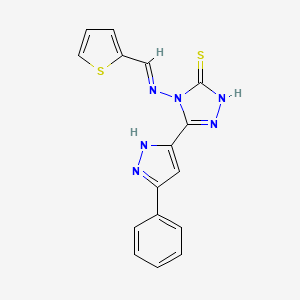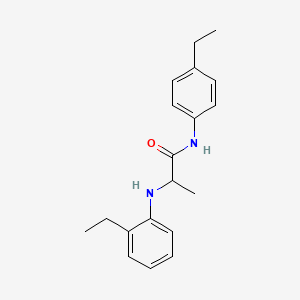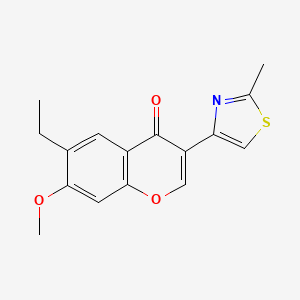
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- is a heterocyclic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are considered privileged structures in drug discovery . The unique structure of this compound, with its ethyl, methoxy, and thiazolyl substituents, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromone derivatives, including Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-, often involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the chromone core .
Industrial Production Methods
Industrial production of chromone derivatives typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Green chemistry approaches, such as using microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly used to introduce or replace substituents on the chromone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes.
Mécanisme D'action
The mechanism of action of Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, chromone derivatives have been shown to inhibit certain kinases and enzymes involved in inflammatory and cancer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-(2-quinolyl)chromone
- 2-styrylchromone analogs
- 6-methoxy-2-(4-methoxyphenyl)chroman-4-one
Uniqueness
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its thiazolyl group, in particular, is not commonly found in other chromone derivatives, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
74527-41-6 |
|---|---|
Formule moléculaire |
C16H15NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
6-ethyl-7-methoxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C16H15NO3S/c1-4-10-5-11-15(6-14(10)19-3)20-7-12(16(11)18)13-8-21-9(2)17-13/h5-8H,4H2,1-3H3 |
Clé InChI |
GVYXPRZGYPAJGG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CSC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


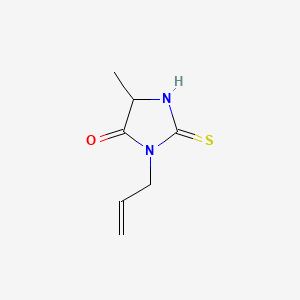
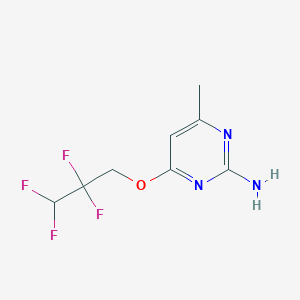
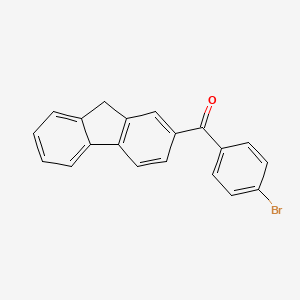
![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)
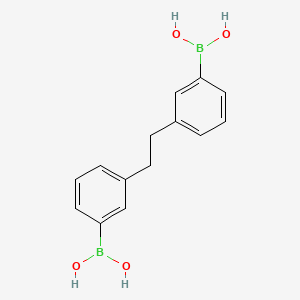
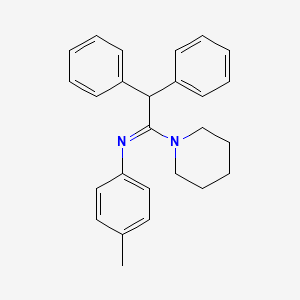
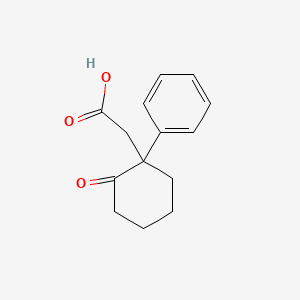
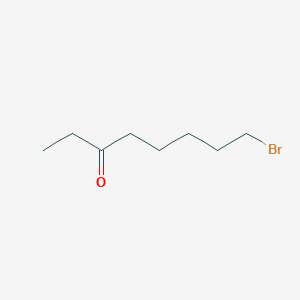
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
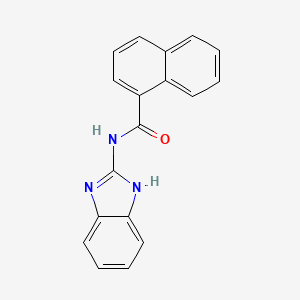
![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
